molecular formula C14H12BrFO B7996626 (3-Bromophenyl)(3-fluoro-2-methylphenyl)methanol

(3-Bromophenyl)(3-fluoro-2-methylphenyl)methanol

Cat. No.: B7996626
M. Wt: 295.15 g/mol
InChI Key: BJUOBXJKXPZVKX-UHFFFAOYSA-N
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Description

3-Bromo-3’-fluoro-2’-methylbenzhydrol: is an organic compound with the molecular formula C14H12BrFO It is a derivative of benzhydrol, where the phenyl rings are substituted with bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’-fluoro-2’-methylbenzhydrol can be achieved through several synthetic routes. One common method involves the bromination and fluorination of 2’-methylbenzhydrol. The process typically includes:

    Fluorination: The addition of a fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods: Industrial production of 3-Bromo-3’-fluoro-2’-methylbenzhydrol may involve large-scale bromination and fluorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-3’-fluoro-2’-methylbenzhydrol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction to the corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, hydrocarbons

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

3-Bromo-3’-fluoro-2’-methylbenzhydrol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-3’-fluoro-2’-methylbenzhydrol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its reactivity and binding affinity to biological targets. The compound may exert its effects through:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biochemical pathways.

    Pathways Involved: Signal transduction, metabolic pathways, and cellular processes.

Comparison with Similar Compounds

  • 3-Bromo-2-fluorobenzoic acid
  • 3-Bromo-2-methylbenzoic acid
  • 3-Bromo-4-methylbenzoic acid

Comparison: 3-Bromo-3’-fluoro-2’-methylbenzhydrol is unique due to the specific substitution pattern on the benzhydrol structure. The combination of bromine, fluorine, and methyl groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3-bromophenyl)-(3-fluoro-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO/c1-9-12(6-3-7-13(9)16)14(17)10-4-2-5-11(15)8-10/h2-8,14,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUOBXJKXPZVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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